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Compound of Interest

Compound Name: Desmethyl Erlotinib

Cat. No.: B1677509 Get Quote

Desmethyl Erlotinib: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Desmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib, a

potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment

of various cancers. This document provides an in-depth technical overview of the physical and

chemical properties of Desmethyl Erlotinib, its role in EGFR signaling pathways, and detailed

experimental protocols for its synthesis and analysis. The information presented herein is

intended to serve as a valuable resource for researchers and professionals involved in drug

discovery and development.

Physicochemical Properties
Desmethyl Erlotinib is a quinazoline derivative with a chemical structure closely related to its

parent compound, Erlotinib. The key physical and chemical properties are summarized in the

tables below.

Chemical Identity
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Property Value

IUPAC Name
2-[[4-[(3-ethynylphenyl)amino]-7-(2-

methoxyethoxy)-6-quinazolinyl]oxy]-ethanol[1]

Synonyms OSI-420, CP-473,420, O-Desmethyl Erlotinib[1]

Chemical Formula C₂₁H₂₁N₃O₄[1]

Molecular Weight 379.41 g/mol [2]

CAS Number 183321-86-0[1]

Physical Properties
Property Value

Appearance White to off-white solid

Melting Point Transition: 81-97°C, Melting: 140-142°C

Boiling Point
Data not available (likely decomposes at high

temperatures)

Solubility

DMSO: ≥ 125 mg/mL DMF: 50 mg/mL Ethanol:

0.25 mg/mL Water: Insoluble DMF:PBS (pH 7.2)

(1:9): 0.1 mg/mL

pKa (Predicted)

Basic pKa: ~5.5 (due to the quinazoline

nitrogen) Acidic pKa: ~10.0 (due to the hydroxyl

group)

logP (Predicted) ~3.5

Mechanism of Action and Signaling Pathway
Desmethyl Erlotinib is an active metabolite of Erlotinib and is equipotent in its primary

pharmacological action: the inhibition of the EGFR tyrosine kinase. EGFR is a transmembrane

receptor that, upon activation by ligands such as epidermal growth factor (EGF), undergoes

dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This

phosphorylation event triggers a cascade of downstream signaling pathways, including the
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Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and

differentiation. In many cancer cells, EGFR is overexpressed or mutated, leading to

uncontrolled cell growth.

Desmethyl Erlotinib, like Erlotinib, competitively and reversibly binds to the ATP-binding

pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and

subsequent activation of downstream signaling. This blockade of EGFR signaling ultimately

leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
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Caption: EGFR signaling pathway and inhibition by Desmethyl Erlotinib.

Experimental Protocols
Proposed Synthesis of Desmethyl Erlotinib
The synthesis of Desmethyl Erlotinib can be approached via a multi-step process starting

from commercially available precursors. The following protocol is a proposed route based on
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established synthetic methodologies for Erlotinib and related quinazoline derivatives.

Workflow for the Proposed Synthesis of Desmethyl Erlotinib:

Starting Materials:
4-chloro-7-(2-methoxyethoxy)-6-nitroquinazolin

and 3-ethynylaniline

Nucleophilic Aromatic Substitution

N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine

Reduction of Nitro Group

N4-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4,6-diamine

Diazotization and Hydrolysis

4-((3-ethynylphenyl)amino)-7-(2-methoxyethoxy)quinazolin-6-ol

O-alkylation

Desmethyl Erlotinib
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Caption: Proposed synthetic workflow for Desmethyl Erlotinib.

Detailed Methodology:

Step 1: Nucleophilic Aromatic Substitution. 4-chloro-7-(2-methoxyethoxy)-6-nitroquinazoline

is reacted with 3-ethynylaniline in a suitable solvent such as isopropanol at elevated

temperatures to yield N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-6-nitroquinazolin-4-amine.

Step 2: Reduction of the Nitro Group. The nitro group of the intermediate from Step 1 is

reduced to an amine using a standard reducing agent, such as iron powder in the presence

of ammonium chloride in an ethanol/water mixture, to afford N4-(3-ethynylphenyl)-7-(2-

methoxyethoxy)quinazoline-4,6-diamine.

Step 3: Diazotization and Hydrolysis. The amino group at the 6-position is converted to a

hydroxyl group via a diazotization reaction with sodium nitrite in an acidic medium, followed

by hydrolysis of the diazonium salt. This step yields 4-((3-ethynylphenyl)amino)-7-(2-

methoxyethoxy)quinazolin-6-ol.

Step 4: O-alkylation. The hydroxyl group is then alkylated using 2-chloroethanol in the

presence of a base like potassium carbonate in a polar aprotic solvent such as

dimethylformamide (DMF) to yield the final product, Desmethyl Erlotinib.

Purification Protocol
Purification of the crude Desmethyl Erlotinib is crucial to remove unreacted starting materials,

by-products, and other impurities. A combination of extraction and chromatographic techniques

is typically employed.

Workflow for the Purification of Desmethyl Erlotinib:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1677509?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677509?utm_src=pdf-body
https://www.benchchem.com/product/b1677509?utm_src=pdf-body
https://www.benchchem.com/product/b1677509?utm_src=pdf-body
https://www.benchchem.com/product/b1677509?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Desmethyl Erlotinib

Aqueous Workup and
Liquid-Liquid Extraction

Drying of Organic Layer

Solvent Removal

Silica Gel Column Chromatography

Pure Desmethyl Erlotinib

Click to download full resolution via product page

Caption: General purification workflow for Desmethyl Erlotinib.

Detailed Methodology:

Aqueous Workup and Extraction: The reaction mixture containing crude Desmethyl
Erlotinib is first quenched with water and then extracted with a suitable organic solvent,

such as ethyl acetate or dichloromethane. The organic layers are combined.

Drying and Concentration: The combined organic extracts are washed with brine, dried over

anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to

yield the crude solid.
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Column Chromatography: The crude product is purified by flash column chromatography on

silica gel. A gradient elution system, for example, starting with a non-polar solvent like

hexane and gradually increasing the polarity with ethyl acetate or methanol, is used to

separate the desired product from impurities.

Crystallization (Optional): For obtaining highly pure material, the product obtained from

column chromatography can be further purified by crystallization from a suitable solvent

system.

Analytical Characterization
The identity and purity of the synthesized Desmethyl Erlotinib should be confirmed using

various analytical techniques.

Methodology for Analytical Characterization:

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be

used to determine the purity of the final compound. A typical method would involve a C18

column with a mobile phase consisting of a mixture of acetonitrile and water (with or without

a modifier like formic acid or trifluoroacetic acid) in an isocratic or gradient elution mode.

Detection is typically performed using a UV detector at a wavelength where the compound

has maximum absorbance (e.g., ~335 nm).

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used

to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for Desmethyl
Erlotinib is at m/z 379.41.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

essential for confirming the chemical structure of Desmethyl Erlotinib. The spectra should

be consistent with the expected structure, showing characteristic peaks for the aromatic,

ethynyl, and alkoxy protons and carbons.

Conclusion
This technical guide provides a comprehensive overview of the core physical and chemical

properties of Desmethyl Erlotinib, its mechanism of action as an EGFR inhibitor, and detailed

experimental protocols for its synthesis, purification, and analysis. The information presented is
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intended to be a valuable resource for scientists and researchers in the field of oncology drug

discovery and development, facilitating further investigation and application of this important

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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